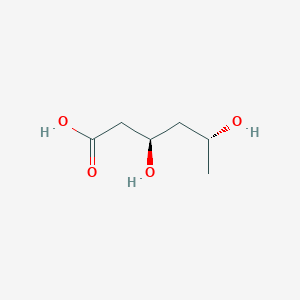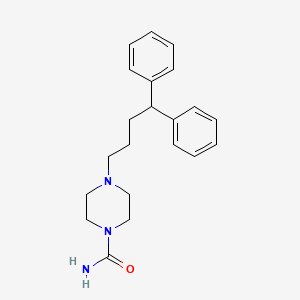
2,2'-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is a complex organic compound that features a hydrazine backbone with carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of hydrazine hydrate with pent-2-ene-1,4-dione under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) involves its interaction with biological macromolecules such as DNA and proteins. The compound can form hydrogen bonds and other interactions with these macromolecules, leading to changes in their structure and function. This interaction can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,2-Diphenylethane-1,2-diylidene)di(hydrazine-1-carboxamide)
- 2,2’-(1,3-Butadiene-1,4-diylidene)di(hydrazine-1-carboxamide)
Uniqueness
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific structural features, which include a pent-2-ene backbone and hydrazine carboxamide groups
Propiedades
Número CAS |
143104-44-3 |
|---|---|
Fórmula molecular |
C7H12N6O2 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
[4-(carbamoylhydrazinylidene)pent-2-enylideneamino]urea |
InChI |
InChI=1S/C7H12N6O2/c1-5(11-13-7(9)15)3-2-4-10-12-6(8)14/h2-4H,1H3,(H3,8,12,14)(H3,9,13,15) |
Clave InChI |
IIVSTKIIWBJSLD-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)N)C=CC=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


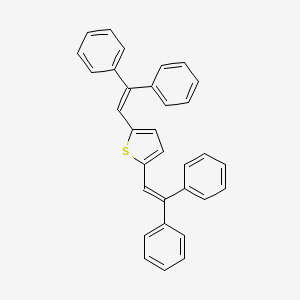





![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
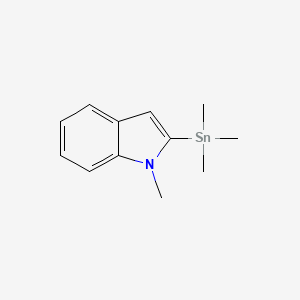
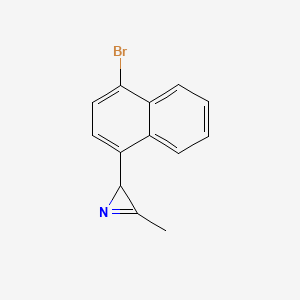
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
